molecular formula C22H24N2O4S2 B6543089 2-[4-(2-methoxy-4,5-dimethylbenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060329-56-7

2-[4-(2-methoxy-4,5-dimethylbenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543089
CAS No.: 1060329-56-7
M. Wt: 444.6 g/mol
InChI Key: USHNIADGQOYEJF-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-methoxy-4,5-dimethylbenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring:

  • A benzenesulfonamido core with methoxy and dimethyl substituents at positions 2, 4, and 5.
  • An acetamide linkage connected to a phenyl ring.
  • An N-[(thiophen-2-yl)methyl] group, introducing a heterocyclic thiophene moiety.

The thiophene substituent could influence electronic properties and metabolic stability compared to other heterocycles .

Properties

IUPAC Name

2-[4-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-15-11-20(28-3)21(12-16(15)2)30(26,27)24-18-8-6-17(7-9-18)13-22(25)23-14-19-5-4-10-29-19/h4-12,24H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHNIADGQOYEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Feature Target Compound Similar Compounds Biological/Physicochemical Implications References
Sulfonamido Group 2-Methoxy-4,5-dimethylbenzenesulfonamido Sulfamoylphenyl (), Chlorophenyl () Enhances solubility and target binding via H-bonding
Acetamide Substituent Thiophen-2-ylmethyl Methylpyridinyl (), Trimethylphenyl () Modulates lipophilicity and receptor affinity
Heterocyclic Moieties Thiophene Thiadiazole (), Pyrimidine () Affects metabolic stability and electronic properties
Methoxy Group Present on benzene ring 4-Methoxyphenyl () May improve pharmacokinetics and reduce oxidation
Chlorine Substituent Absent Present in cyclopenta-thieno-pyrimidine (), thiadiazole () Enhances antimicrobial activity but increases toxicity risk

Physicochemical Properties

  • Solubility : Sulfonamido and methoxy groups (target compound, ) improve water solubility compared to purely hydrophobic analogs like ’s trimethylphenyl derivative .
  • Metabolic Stability : Thiophene (target) vs. thiadiazole () may alter cytochrome P450 interactions, with thiophene rings posing lower metabolic liability .

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